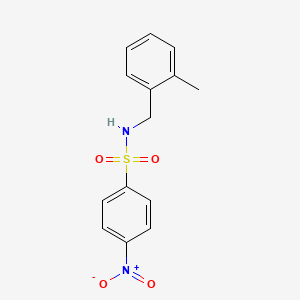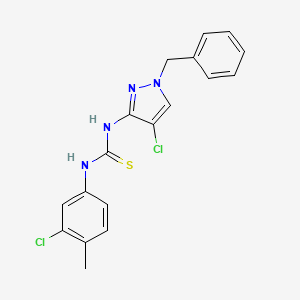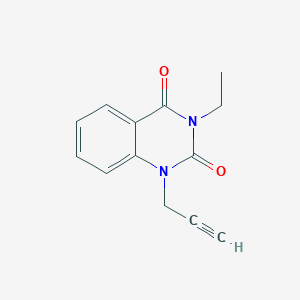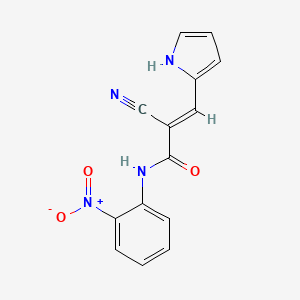
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Vue d'ensemble
Description
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMMP is a white crystalline powder that is soluble in water and organic solvents. It has been found to possess various biological activities, making it a promising candidate for drug development and other applications.
Mécanisme D'action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. It has also been found to inhibit the replication of viruses, such as hepatitis C virus and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been found to exhibit various biochemical and physiological effects in cells and organisms. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and oxidative stress in cells, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized using simple methods and can be stored for long periods without degradation. However, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone also has some limitations, including its low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Orientations Futures
There are several future directions for research on 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, including:
1. Investigation of the mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone in cells and organisms.
2. Development of novel drug candidates based on 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone for the treatment of various diseases.
3. Optimization of the synthesis process of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone to improve the yield and purity.
4. Study of the potential use of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone as a pesticide and herbicide in agriculture.
5. Investigation of the potential use of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone as a building block for novel materials in material science.
Conclusion
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is a promising chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It has been found to exhibit various biological activities, making it a promising candidate for drug development and other applications. Further research is needed to fully understand the mechanism of action of 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone and to explore its potential applications in various fields.
Applications De Recherche Scientifique
1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated as a potential treatment for Alzheimer's disease and other neurological disorders.
In agriculture, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been studied for its potential use as a pesticide and herbicide. It has been found to exhibit strong herbicidal activity against various weeds and can be used to control their growth. 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has also been investigated for its potential use as a growth regulator for crops.
In material science, 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been studied for its potential use in the synthesis of novel materials, such as metal-organic frameworks and porous polymers. 1-(2,4-dimethylphenyl)-4-(4-morpholinylcarbonyl)-2-pyrrolidinone can act as a building block for these materials, providing unique properties and functions.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12-3-4-15(13(2)9-12)19-11-14(10-16(19)20)17(21)18-5-7-22-8-6-18/h3-4,9,14H,5-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMMJCAYRHTBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclopentyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4720679.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide](/img/structure/B4720685.png)


![(3-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B4720704.png)
![5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4720715.png)
![4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-bromobenzoate](/img/structure/B4720725.png)
![N-ethyl-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4720733.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4720749.png)
![methyl 9-methyl-4,7-dioxo-6-phenyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4720755.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4720771.png)

